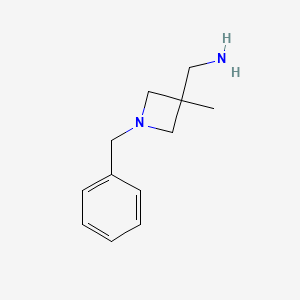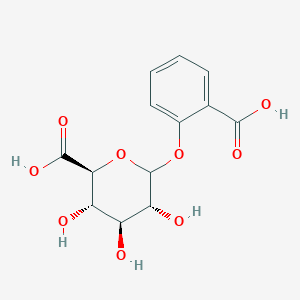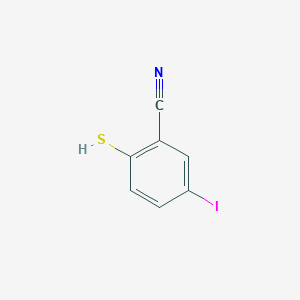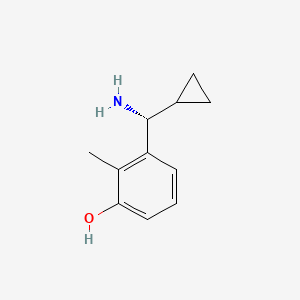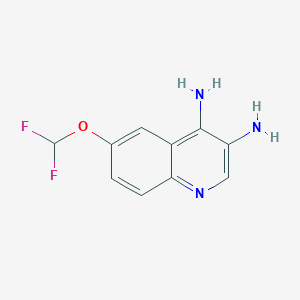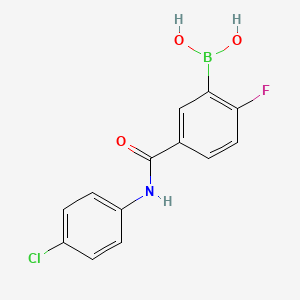
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid: is an organoboron compound that has garnered interest due to its potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a chlorophenylcarbamoyl moiety, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Chlorophenylcarbamoyl Moiety: This step involves the reaction of 4-chloroaniline with a suitable carbonyl compound, such as phosgene or carbonyldiimidazole, to form the chlorophenylcarbamoyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The chlorophenylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with the nucleophile replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for studying enzyme mechanisms and developing inhibitors.
Medicine:
Drug Development: The unique combination of functional groups in this compound can be exploited to design new pharmaceuticals with specific biological activities.
Industry:
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid largely depends on its application:
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the chlorophenylcarbamoyl and fluorine groups, making it less versatile in certain reactions.
4-Chlorophenylboronic Acid: Similar but lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluorophenylboronic Acid:
Uniqueness: 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H10BClFNO3 |
|---|---|
Molekulargewicht |
293.49 g/mol |
IUPAC-Name |
[5-[(4-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18) |
InChI-Schlüssel |
RLWSEMVWIKYUAE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


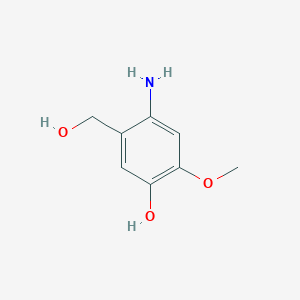


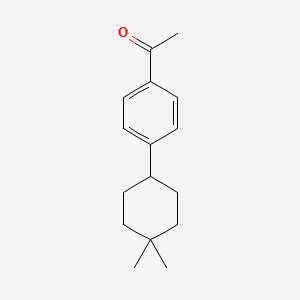
![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)

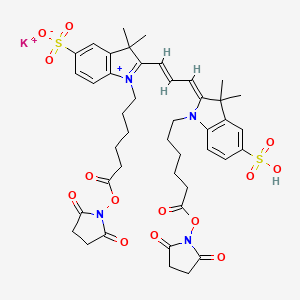
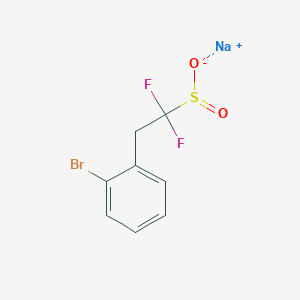
![1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-](/img/structure/B12837285.png)
